molecular formula C16H14N4O3S2 B2929852 N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 392291-37-1

N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2929852
CAS No.: 392291-37-1
M. Wt: 374.43
InChI Key: LOUKTKVHKNSNTI-UHFFFAOYSA-N
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Description

N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,3,4-thiadiazole core, a heterocycle known for its diverse biological activities, which is strategically functionalized with furan-2-carboxamide and a (4-methylphenyl)carbamoyl moiety via a sulfanyl linker. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents. Research on closely related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has identified them as promising inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. These derivatives have shown potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers . Furthermore, this class of compounds exhibits robust antibacterial properties against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , with some derivatives demonstrating efficacy comparable to standard drugs like ciprofloxacin . Additional studies have shown that 1,3,4-thiadiazole-2-carboxamide derivatives can also possess notable anti-inflammatory activity by inhibiting protein denaturation . The integration of multiple pharmacophores into a single structure makes this compound a valuable candidate for researchers investigating multi-target therapeutic agents. It is supplied for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-10-4-6-11(7-5-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUKTKVHKNSNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isocyanate with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) group in the sulfanyl linker undergoes oxidation under mild conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction stoichiometry.

  • Conditions : Room temperature to 60°C, 2–6 hours.

Key Data:

Reaction TypeReagentProductYield (%)Reference
OxidationH₂O₂Sulfone72

Nucleophilic Substitution

The thiadiazole ring undergoes nucleophilic substitution at the sulfur atom:

  • Nucleophiles : Amines (e.g., piperidine), thiols, or alkoxides .

  • Mechanism : SN2 pathway facilitated by the electron-deficient thiadiazole ring.

  • Products : Thioether or amine-linked derivatives .

Example Reaction:

Thiadiazole SH+R NH2Thiadiazole NR+H2S(Yield 68 85 )[7][8]\text{Thiadiazole SH}+\text{R NH}_2\rightarrow \text{Thiadiazole NR}+\text{H}_2\text{S}\quad (\text{Yield 68 85 })[7][8]

Hydrolysis of Carboxamide

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Reagents :

    • Acidic: HCl (6N) at reflux.

    • Basic: NaOH (2M) at 80°C.

  • Products : Corresponding carboxylic acid (furan-2-carboxylic acid) and amine derivatives.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

  • Dienophiles : Maleic anhydride or nitroolefins .

  • Conditions : Reflux in toluene, 8–12 hours.

  • Products : Bicyclic adducts with retained thiadiazole functionality .

Reduction of Nitro Groups

If nitro substituents are present (e.g., in related analogs), reduction occurs:

  • Reagents : H₂/Pd-C or NaBH₄/CuCl₂ .

  • Products : Amino derivatives, which can undergo further coupling reactions .

Photodegradation Pathways

Under UV light (λ = 254–365 nm):

  • Primary Pathway : Cleavage of the sulfanyl linker and decarboxylation of the furan-carboxamide group .

  • Products : Fragmented thiadiazole and furan derivatives .

Functionalization via Mannich Reaction

The NH group in the carbamoyl moiety reacts with formaldehyde and secondary amines:

  • Reagents : Formaldehyde + morpholine/piperidine in ethanol .

  • Products : Mannich bases with improved solubility .

Key Data:

Amine UsedReaction Time (h)Yield (%)Reference
Piperidine478
Morpholine582

Metal-Catalyzed Coupling

The thiadiazole sulfur participates in palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄ with aryl halides .

  • Products : Biaryl-thiadiazole hybrids .

Tautomerism and Thiol-Disulfide Exchange

The thiol (-SH) group (if present) exhibits thiol-thione tautomerism and forms disulfide bonds under oxidative conditions .

Mechanism of Action

The mechanism of action of N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Core Heterocycle Differences
  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole :
    • The target compound’s 1,3,4-thiadiazole core contains a sulfur atom, enhancing electron-withdrawing effects compared to the oxygen in oxadiazole derivatives (e.g., compounds 7c–7f in ). This difference impacts reactivity and interactions with biological targets .
    • Thiadiazole derivatives generally exhibit higher thermal stability and lower solubility in polar solvents than oxadiazoles due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .
Substituent Effects
  • Furan-2-carboxamide vs. Thiophene or Phenyl Groups: Replacing sulfur (thiophene) with oxygen (furan) in heterocyclic substituents alters electronic properties. The furan ring’s electron-rich nature may enhance π-π stacking interactions in biological systems compared to nitro () or benzamide () substituents .
  • Sulfanyl Linkages :

    • The sulfanyl group in the target compound is common in analogs like ’s 1,3,4-thiadiazole derivative, which adopts a butterfly conformation with near-planar aromatic rings. This geometry may influence packing efficiency and melting points .
Molecular Weight and Solubility
  • The molecular weight of the target compound is estimated to be ~420 g/mol, intermediate between ’s oxadiazoles (375–389 g/mol) and ’s nitro-substituted thiadiazole (444.48 g/mol). Lower molecular weight analogs may exhibit better aqueous solubility and bioavailability .

Table 1: Key Physicochemical Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Thiadiazole Furan-2-carboxamide, (4-methylphenyl)carbamoylmethyl ~420 (estimated) Not reported
(7d) 1,3,4-Oxadiazole Thiazole, 4-methylphenyl 375–389 134–178
Compound 1,3,4-Thiadiazole 4-Nitrophenyl, methylphenyl carbamoyl 444.48 Not reported
Compound (I) 1,3,4-Thiadiazole Methylphenyl, sulfanyl linkages Not reported Not reported

Crystallographic and Conformational Analysis

  • Crystal Packing :
    • ’s thiadiazole derivative exhibits a butterfly conformation with 46.3° dihedral angles between thiadiazole rings. The target compound’s bulkier substituents may disrupt such packing, reducing crystallinity and melting points compared to simpler analogs .

Biological Activity

N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antiviral, antibacterial, and anticancer properties.

Synthesis and Structural Characterization

The synthesis of the compound involves the reaction of ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate with sodium acetate trihydrate and chloroacetic acid in ethanol. The resulting product is purified through recrystallization, yielding colorless crystals with a melting point of 433–434 K. Characterization techniques such as IR spectroscopy and NMR confirm the structure, indicating functional groups relevant to its biological activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against viral targets such as SARS-CoV-2. The binding affinity to the main protease (Mpro) of SARS-CoV-2 was evaluated with promising results indicating potential for further development as antiviral agents .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that derivatives containing the thiadiazole moiety exhibited considerable antibacterial activity. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance efficacy .

Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular targets involved in cancer progression is under investigation .

Case Studies and Research Findings

A series of studies have investigated the biological activities of related thiadiazole compounds:

  • Antiviral Efficacy : A study reported that certain thiadiazole derivatives achieved an EC50 value of 30.57 ± 3.11 μM against Tobacco Mosaic Virus (TMV), demonstrating their potential as antiviral agents .
  • Antibacterial Screening : Thiadiazole derivatives were screened against pathogenic bacteria with significant results showing inhibition zones ranging from 12 mm to 25 mm depending on the concentration used .
  • Anticancer Mechanisms : A recent publication highlighted that certain structural modifications in thiadiazole compounds led to enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntiviralSARS-CoV-2 Mpro-7.33 kcal/mol
AntibacterialE. coli12 - 25 mm (zone)
AnticancerHuman cancer cell linesVaries (specific values not disclosed)

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